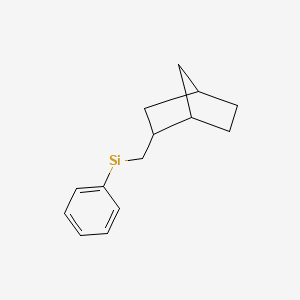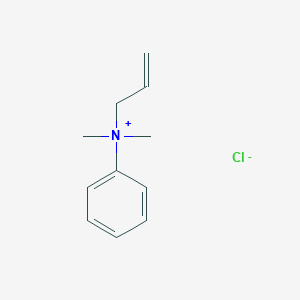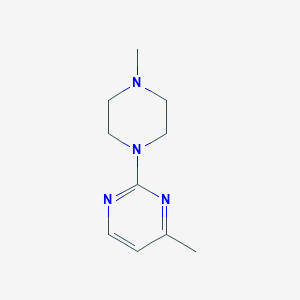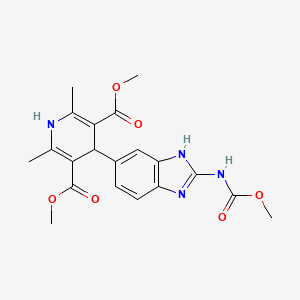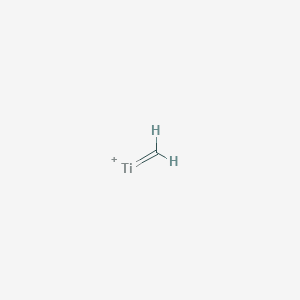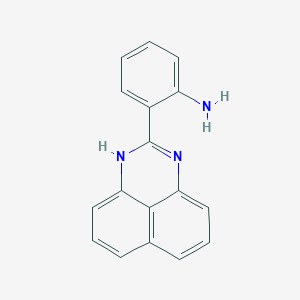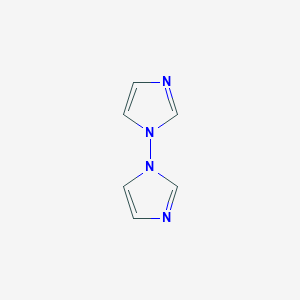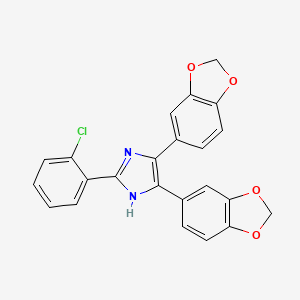
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole is a complex organic compound characterized by its unique structure, which includes two benzodioxole groups and a chlorophenyl group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 1,3-benzodioxole derivatives under acidic or basic conditions to form the intermediate compounds. These intermediates are then cyclized with imidazole derivatives in the presence of catalysts such as Lewis acids or bases to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-phenyl-1H-imidazole: Similar structure but lacks the chlorophenyl group.
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1H-imidazole: Similar structure with a different position of the chlorine atom.
Uniqueness
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
114499-47-7 |
|---|---|
Molekularformel |
C23H15ClN2O4 |
Molekulargewicht |
418.8 g/mol |
IUPAC-Name |
4,5-bis(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole |
InChI |
InChI=1S/C23H15ClN2O4/c24-16-4-2-1-3-15(16)23-25-21(13-5-7-17-19(9-13)29-11-27-17)22(26-23)14-6-8-18-20(10-14)30-12-28-18/h1-10H,11-12H2,(H,25,26) |
InChI-Schlüssel |
PUJGEUIKFRVXLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N=C(N3)C4=CC=CC=C4Cl)C5=CC6=C(C=C5)OCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


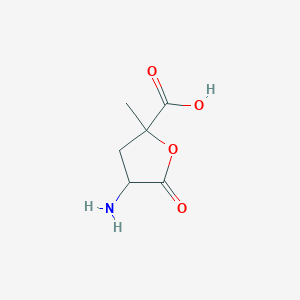
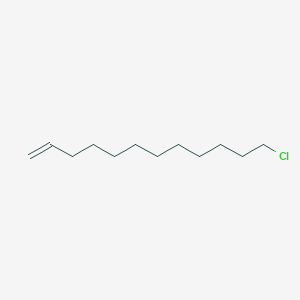
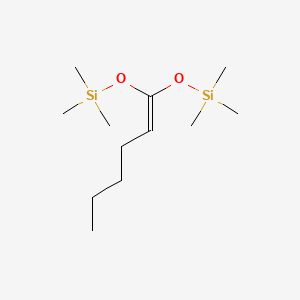
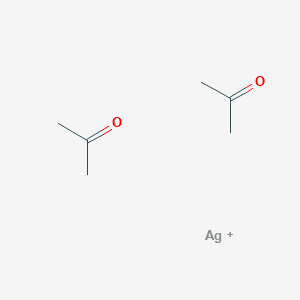
![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
![2-acetamido-N-[1-[[1-(tert-butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B14288364.png)
